molecular formula C23H26N4O6S B2587083 4-[butyl(ethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 905677-49-8

4-[butyl(ethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2587083
CAS No.: 905677-49-8
M. Wt: 486.54
InChI Key: BXVRQHMXHQINJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[butyl(ethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide ( 862809-43-6) is a high-purity chemical compound with the molecular formula C23H26N4O6S and a molecular weight of 486.54 g/mol . This substance features a 1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its significant biological activities and thermodynamic properties . The structure is further elaborated with a 2,3-dihydro-1,4-benzodioxine moiety, a template associated with diverse biological activities in scientific literature . Compounds within the N-(1,3,4-oxadiazol-2-yl)benzamide class have been identified as a promising starting point for antibacterial development, demonstrating potent activity against resistant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) . Research into similar analogs has uncovered multifaceted mechanisms of action, including the inhibition of essential bacterial processes and the disruption of membrane potential . This makes this compound a valuable chemical tool for researchers exploring new antibacterial agents and investigating the structure-activity relationships within this pharmacologically relevant chemotype. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6S/c1-3-5-12-27(4-2)34(29,30)18-9-6-16(7-10-18)21(28)24-23-26-25-22(33-23)17-8-11-19-20(15-17)32-14-13-31-19/h6-11,15H,3-5,12-14H2,1-2H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVRQHMXHQINJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-[butyl(ethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and therapeutic potential based on a review of available literature.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzamide moiety linked to a 1,3,4-oxadiazole ring and a sulfonamide group. The presence of various functional groups contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxadiazole ring and subsequent modifications to introduce the sulfonamide and benzamide functionalities. The synthetic pathways often utilize starting materials such as 2,3-dihydro-1,4-benzodioxin derivatives and butyl(ethyl)sulfamoyl precursors.

Biological Activity

Antimicrobial Activity
Research has indicated that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that related oxadiazole derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or inhibition of specific metabolic pathways.

Antiparasitic Activity
The compound's structural similarity to known antiparasitic agents suggests potential efficacy against protozoan parasites. In vitro studies have demonstrated that certain oxadiazole derivatives can inhibit Trypanosoma cruzi, the causative agent of Chagas disease, with IC50 values in the low micromolar range .

Cytotoxicity
Toxicity assessments using zebrafish embryos have been performed to evaluate the safety profile of compounds similar to this compound. Results indicated moderate toxicity at higher concentrations; however, derivatives with specific substitutions showed reduced cytotoxic effects .

Case Studies

  • Trypanosomicidal Activity
    A study highlighted the effectiveness of oxadiazole derivatives against T. cruzi. Compounds were evaluated for their ability to reduce parasite viability in culture. The most potent derivative exhibited an IC50 value of 3.6 µM without significant toxicity to mammalian cells .
  • Antimicrobial Efficacy
    In another investigation focusing on antimicrobial properties, several oxadiazole derivatives were synthesized and tested against clinical strains of bacteria. The findings revealed that specific substitutions on the oxadiazole ring enhanced activity against resistant strains .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against S. aureus, E. coli ,
AntiparasiticInhibitory effects on T. cruzi ,
CytotoxicityModerate toxicity in zebrafish embryos

Scientific Research Applications

Antimicrobial Activity

Several studies have demonstrated that oxadiazole derivatives exhibit notable antimicrobial properties. For instance, derivatives similar to the compound have been shown to possess moderate to significant antibacterial and antifungal activities against various pathogens such as Escherichia coli and Staphylococcus aureus .

Pathogen Activity Reference
Escherichia coliModerate antibacterial activity
Staphylococcus aureusSignificant antibacterial activity
Candida albicansAntifungal activity

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies involving carrageenan-induced paw edema in rats indicated that oxadiazole derivatives can significantly reduce inflammation .

Model Effect Reference
Carrageenan-induced edemaReduction in paw swelling

Cholinesterase Inhibition

Research has highlighted the potential of this compound as a cholinesterase inhibitor, which is crucial for treating conditions like Alzheimer's disease. The inhibition of acetylcholinesterase can prevent the breakdown of acetylcholine, enhancing neurotransmission .

Synthesis and Mechanism of Action

The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multi-step organic reactions that require careful control over reaction conditions to achieve high yields and purity . The mechanism of action often involves interaction with specific biological targets such as enzymes or receptors, leading to the observed pharmacological effects.

Case Study 1: Antimicrobial Efficacy

A study conducted by Rahul et al. (2023) evaluated various oxadiazole derivatives for their antimicrobial efficacy. The results indicated that certain modifications in the chemical structure significantly enhanced antibacterial activity against Staphylococcus aureus, with IC50 values indicating potent effects comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory properties, researchers tested several derivatives in a rat model. The findings revealed that compounds similar to this compound exhibited substantial reduction in inflammation markers compared to control groups .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole Class

The following table summarizes key structural analogues and their biological activities:

Compound Key Structural Features Biological Activity Potency (IC₅₀/EC₅₀) Reference
4-[Butyl(ethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide 1,3,4-Oxadiazole core; benzodioxin and sulfamoyl-benzamide substituents Not explicitly reported (hypothesized antifungal/antibacterial activity) N/A N/A
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) 1,3,4-Oxadiazole core; benzyl(methyl)sulfamoyl and 4-methoxyphenyl substituents Antifungal activity against Candida albicans via thioredoxin reductase inhibition MIC₉₀: 16 µg/mL
4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) 1,3,4-Oxadiazole core; cyclohexyl(ethyl)sulfamoyl and furan substituents Antifungal activity against Candida albicans MIC₉₀: 32 µg/mL
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (Compound 18) 1,3,4-Oxadiazole core; benzodioxin and thiomethoxy-benzamide substituents Synthetic intermediate; activity not reported N/A
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (Compound 19) 1,3,4-Oxadiazole core; benzodioxin and trifluoromethyl-benzamide substituents Synthetic intermediate; activity not reported N/A
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(isopropoxy)benzamide (Compound 20) 1,3,4-Oxadiazole core; benzodioxin and isopropoxy-benzamide substituents Synthetic intermediate; activity not reported N/A

Key Observations :

  • Antifungal Activity : LMM5 and LMM11 exhibit antifungal activity against C. albicans, likely due to sulfamoyl groups enhancing membrane permeability or enzyme inhibition . The absence of a benzodioxin moiety in these compounds suggests that the 2,3-dihydro-1,4-benzodioxin group in the target compound may confer distinct pharmacokinetic properties.
  • This highlights the critical role of the sulfamoyl moiety in bioactivity .
Functional Analogues with Benzodioxin Moieties
  • D4476 (4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide) :

    • Structure : Imidazole core with benzodioxin and pyridinyl substituents.
    • Activity : Proapoptotic agent with selectivity for cancer cells (IC₅₀ = 0.89–2.69 µM) .
    • Comparison : Unlike the target compound, D4476 lacks an oxadiazole core but retains the benzodioxin group, suggesting that benzodioxin-containing compounds may broadly target apoptosis pathways.
  • Ethyl-4-{N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoat (Compound 107): Structure: Sulfonamide-linked benzodioxin and biphenyl groups.

Key Findings and Implications

Structural Determinants of Activity :

  • The sulfamoyl group in 1,3,4-oxadiazole derivatives is critical for antifungal activity .
  • Benzodioxin substituents enhance metabolic stability but require complementary pharmacophores (e.g., sulfamoyl) for bioactivity .

Gaps in Data: No direct biological data exists for the target compound. Its hypothesized activity is inferred from structural analogues. Compounds with benzodioxin-oxadiazole hybrids (e.g., ) lack reported activity, emphasizing the need for empirical testing.

Synthetic Feasibility :

  • The target compound can be synthesized using methods analogous to those for LMM5/LMM11 (coupling sulfamoyl chlorides with oxadiazole intermediates) or ’s procedures (amide bond formation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.